molecular formula C12H11FN2OS B3005179 N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 892351-86-9

N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B3005179
CAS No.: 892351-86-9
M. Wt: 250.29
InChI Key: RITBSTNPCYGVOQ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-fluoroaniline with 2,4-dimethylthiazole-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and reduce reaction time. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxylic acid.

    Reduction: Formation of N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-amine.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and signaling pathways makes it a candidate for drug development.

    Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, leading to the inhibition of enzyme activity or modulation of receptor signaling pathways. This results in the desired biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

    N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide: Another fluorophenyl derivative with potential pharmacological applications.

    2-(2,6-difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine: A compound with similar structural features and biological activity.

Uniqueness: N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific thiazole ring structure and the presence of both fluorophenyl and carboxamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-7-11(17-8(2)14-7)12(16)15-10-6-4-3-5-9(10)13/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITBSTNPCYGVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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